N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide
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Overview
Description
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide is a synthetic organic compound characterized by the presence of trichloro, fluoroanilino, and propanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide typically involves the reaction of 2-fluoroaniline with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)-2-furamide
- N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)acrylamide
- N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide
Uniqueness
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide is unique due to its specific combination of trichloro, fluoroanilino, and propanamide functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3FN2O/c1-2-9(18)17-10(11(12,13)14)16-8-6-4-3-5-7(8)15/h3-6,10,16H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQDAUVYDGAYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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